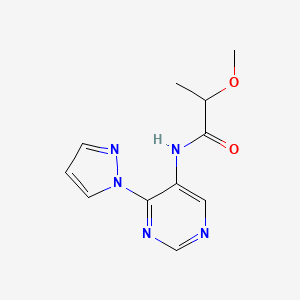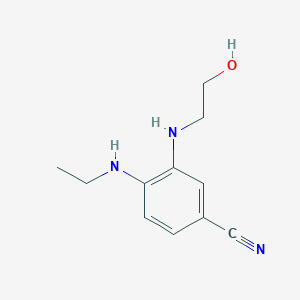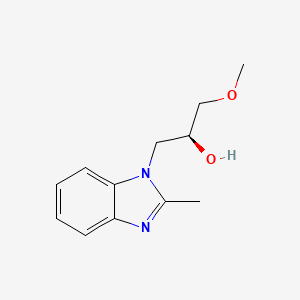
2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide, also known as MPP or MPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrazolopyrimidine family of molecules and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide is complex and involves the modulation of several signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase B (AKT), which play a key role in cell survival and proliferation. This compound has also been shown to activate the p53 tumor suppressor pathway, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the specific context in which it is used. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis (programmed cell death). In neurons, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which play key roles in mood regulation and addiction. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide in lab experiments is that it has been well-characterized and has a known mechanism of action. This makes it a useful tool for studying specific signaling pathways and cellular processes. However, one limitation of using this compound is that it may not be suitable for all experimental systems, as its effects may vary depending on the specific context in which it is used.
将来の方向性
There are several potential future directions for research on 2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and safety profiles. Another area of interest is the study of this compound in combination with other drugs or therapies, which may enhance its effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in different areas of scientific research.
合成法
The synthesis of 2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide involves the reaction of 4-amino-5-(4-pyrazol-1-ylpyrimidin-5-yl)-2-methoxybenzoic acid with propionyl chloride in the presence of a base. The resulting product is then purified and characterized using a range of analytical techniques.
科学的研究の応用
2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In neuroscience, this compound has been studied for its potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
2-methoxy-N-(4-pyrazol-1-ylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8(18-2)11(17)15-9-6-12-7-13-10(9)16-5-3-4-14-16/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSKYTWHAGXWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CN=C1N2C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)
![N-ethyl-2-[[4-(4-fluorophenoxy)pyrimidin-2-yl]amino]acetamide](/img/structure/B7641699.png)

![(2,4-dimethylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641721.png)

![(4-chloro-2-methylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641730.png)
![5-fluoro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7641739.png)
![(2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B7641740.png)
![4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7641751.png)
![5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641762.png)
![5-cyclohexyl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641773.png)
![Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)
![N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine](/img/structure/B7641795.png)